molecular formula C19H14N2O4 B273913 2-{4-nitrophenyl}-4-(2-methyl-3-phenyl-2-propenylidene)-1,3-oxazol-5(4H)-one

2-{4-nitrophenyl}-4-(2-methyl-3-phenyl-2-propenylidene)-1,3-oxazol-5(4H)-one

Cat. No. B273913
M. Wt: 334.3 g/mol
InChI Key: SNEXHWSYNRCYIX-QKIOLIMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-nitrophenyl}-4-(2-methyl-3-phenyl-2-propenylidene)-1,3-oxazol-5(4H)-one is a heterocyclic compound that has gained attention due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 2-{4-nitrophenyl}-4-(2-methyl-3-phenyl-2-propenylidene)-1,3-oxazol-5(4H)-one is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 2-{4-nitrophenyl}-4-(2-methyl-3-phenyl-2-propenylidene)-1,3-oxazol-5(4H)-one can modulate various biochemical and physiological processes in the body. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and inhibit the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{4-nitrophenyl}-4-(2-methyl-3-phenyl-2-propenylidene)-1,3-oxazol-5(4H)-one in lab experiments is its broad spectrum of activity against different types of microorganisms and cancer cells. However, one limitation is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-{4-nitrophenyl}-4-(2-methyl-3-phenyl-2-propenylidene)-1,3-oxazol-5(4H)-one. One area of interest is the development of new derivatives with improved solubility and bioavailability. Another direction is the investigation of the molecular mechanisms underlying its activity, which can lead to the development of more potent and selective drugs. Additionally, the potential use of this compound as a diagnostic tool for certain diseases, such as cancer, can also be explored.

Synthesis Methods

The synthesis of 2-{4-nitrophenyl}-4-(2-methyl-3-phenyl-2-propenylidene)-1,3-oxazol-5(4H)-one has been reported using different methods. One method involves the reaction of 4-nitrobenzoyl chloride with 2-amino-3-methyl-1-phenylpropene in the presence of triethylamine to form 2-(4-nitrophenyl)-4-(2-methyl-3-phenyl-2-propenylidene)-1,3-oxazole-5(4H)-one. This intermediate is then treated with acetic anhydride to obtain the final product.

Scientific Research Applications

2-{4-nitrophenyl}-4-(2-methyl-3-phenyl-2-propenylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antimicrobial, antifungal, antitumor, and anti-inflammatory activities. In addition, this compound has shown potential as a lead molecule for the development of new drugs.

properties

Product Name

2-{4-nitrophenyl}-4-(2-methyl-3-phenyl-2-propenylidene)-1,3-oxazol-5(4H)-one

Molecular Formula

C19H14N2O4

Molecular Weight

334.3 g/mol

IUPAC Name

(4E)-4-[(E)-2-methyl-3-phenylprop-2-enylidene]-2-(4-nitrophenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C19H14N2O4/c1-13(11-14-5-3-2-4-6-14)12-17-19(22)25-18(20-17)15-7-9-16(10-8-15)21(23)24/h2-12H,1H3/b13-11+,17-12+

InChI Key

SNEXHWSYNRCYIX-QKIOLIMFSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C/2\C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-]

SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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